Technical Guide: Solubility Profiling & Handling of 4-(Prop-2-yn-1-yl)piperidin-4-ol HCl
This guide is structured as a high-level technical advisory for researchers working with functionalized piperidine salts. It prioritizes mechanistic understanding, practical handling, and self-validating protocols over s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical advisory for researchers working with functionalized piperidine salts. It prioritizes mechanistic understanding, practical handling, and self-validating protocols over static data points.
The compound 4-(Prop-2-yn-1-yl)piperidin-4-ol HCl is a bifunctional piperidine scaffold characterized by a secondary amine (protonated in salt form), a tertiary alcohol, and a propargyl group.[1] This specific architecture dictates a solubility profile dominated by the ionic lattice energy of the hydrochloride salt and the hydrogen-bonding capacity of the hydroxyl/ammonium motifs.
Critical Assessment:
Primary Solvent (Water): The compound is highly soluble in water. The ionic solvation of the piperidinium cation and chloride anion, augmented by the hydrophilic hydroxyl group, overcomes the lipophilicity of the propargyl chain.
Secondary Solvent (DMSO): The compound is soluble in DMSO, suitable for high-concentration stock solutions (typically 10–100 mM) used in biological assays. However, the solvation kinetics are slower compared to water due to the lack of proton-donating capacity in DMSO to stabilize the chloride anion.
Strong interaction with water; good interaction with DMSO oxygen.
State
Crystalline Solid
Lattice energy must be overcome by solvation enthalpy.
Solubility in Water (The Native Medium)
Mechanistic Insight
Water is the thermodynamically preferred solvent for 4-(Prop-2-yn-1-yl)piperidin-4-ol HCl.[1] Upon contact, the high dielectric constant of water (
) effectively shields the electrostatic attraction between the piperidinium cation and the chloride anion.
Cation Solvation: The water oxygens coordinate with the ammonium protons (
) and the hydroxyl proton.
Anion Solvation: Water hydrogens form strong H-bonds with the chloride anion (
), a critical stabilization step that aprotic solvents (like DMSO) cannot perform efficiently.
Expected Solubility Range:
(often ).
Application: ideal for click chemistry reactions (CuAAC) performed in aqueous buffers or alcohol/water mixtures.
Diagram 1: Solvation Dynamics (Water vs. DMSO)
Caption: Water stabilizes both ions efficiently.[1] DMSO solvates the cation well but leaves the chloride anion 'naked', increasing the energy barrier for dissolution.
Solubility in DMSO (The Stock Solvent)[4][5]
Mechanistic Insight
DMSO is a polar aprotic solvent (
). It is an excellent hydrogen bond acceptor (via the sulfoxide oxygen) but a poor hydrogen bond donor.
The "Naked Anion" Effect: While DMSO solvates the organic cation effectively, it struggles to stabilize the
anion. This can lead to slower dissolution rates compared to water, even if the thermodynamic solubility limit is high.
Hygroscopicity Warning: DMSO is hygroscopic. If the DMSO contains water, solubility improves, but hydrolytic stability (though generally high for this compound) becomes a variable.
Expected Solubility Range:
(approx. ).[1] Higher concentrations may require gentle warming () and sonication.
Application: Preferred for compound libraries and cellular assays to prevent microbial growth and ensure compatibility with hydrophobic co-solutes.
Do not assume solubility; validate it. The following protocols are designed to prevent "false insolubility" (kinetic trapping) and "false solubility" (supersaturation).
Protocol A: Visual Solubility Assessment (The "Ladder" Method)
Use this for quick stock preparation.
Weighing: Weigh
of 4-(Prop-2-yn-1-yl)piperidin-4-ol HCl into a clear glass HPLC vial.
PVDF (for water) or PTFE (for DMSO) syringe filter. Crucial: Pre-saturate the filter to avoid drug loss.[1]
Quantification: Analyze the filtrate via HPLC-UV (detecting the alkyne/amine absorption, though weak, or using CAD/ELSD detectors) or LC-MS.
Diagram 2: Stock Preparation Workflow
Caption: Decision tree for solvent selection and handling to ensure complete dissolution.
Storage and Stability
Hygroscopicity: HCl salts are prone to absorbing atmospheric moisture. Store the solid in a desiccator.
DMSO Stability: While the propargyl group is stable, avoid storing DMSO stocks at room temperature for > 24 hours to prevent potential oxidation or hydration of the alkyne over long periods (though slow).
Acidic Shift: Dissolving HCl salts in water creates an acidic solution (pH ~4-5).[1] Ensure your assay buffer has sufficient capacity (e.g., HEPES, PBS) to buffer this upon dilution.
References
Vertex AI Search. (2023). Solubility of 4-substituted piperidin-4-ol HCl salts in DMSO vs water. 2[3][4][5][6][7][8][9][10]
PubChem. (2025).[7][8] Piperidin-4-ol | C5H11NO | CID 79341.[1][8] National Library of Medicine. 8[3][4][8][9]
A Senior Application Scientist's Guide to Alkyne-Functionalized Piperidine Building Blocks for Drug Discovery
Abstract The piperidine scaffold is one of the most ubiquitous and privileged structures in modern medicinal chemistry, found in over 70 FDA-approved drugs.[1] Its prevalence stems from its ability to confer favorable ph...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The piperidine scaffold is one of the most ubiquitous and privileged structures in modern medicinal chemistry, found in over 70 FDA-approved drugs.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while serving as a versatile three-dimensional framework for orienting pharmacophoric elements.[2][3] This guide provides an in-depth technical exploration of a particularly powerful subclass: alkyne-functionalized piperidine building blocks. The introduction of the alkyne moiety serves as a strategic functional handle, unlocking powerful synthetic and chemical biology methodologies that can accelerate drug discovery campaigns. We will delve into the core synthetic strategies for their preparation, showcase their transformative applications in lead discovery and optimization, and provide validated, step-by-step protocols for their synthesis and characterization.
The Strategic Imperative: Why Functionalize a Privileged Scaffold?
While the piperidine core itself is valuable, its true power in drug discovery is realized through precise functionalization.[4][5] The choice of functional group is a critical decision that dictates future synthetic possibilities and application scope. The terminal alkyne stands out for its unique combination of stability, reactivity, and versatility.
The Alkyne Advantage:
Bioorthogonal Handle: The alkyne is a cornerstone of "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility.[6][7] Specifically, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) allow for the covalent linking of the piperidine scaffold to other molecules (e.g., fragments, fluorescent probes, or biomolecules) in complex environments with minimal side reactions.[8][9][10][11]
Versatile Synthetic Intermediate: Beyond click chemistry, the alkyne is a gateway to a vast array of chemical transformations, enabling late-stage diversification of a lead compound.[12] It can be hydrogenated, hydrated, or participate in various coupling and cyclization reactions to rapidly generate analogues.[13][14]
Structural Element: The linear and rigid nature of the alkyne makes it an excellent linker or spacer.[15] It can be used to project substituents into specific binding pockets or to rigidly control the conformation of a molecule, which is invaluable for structure-activity relationship (SAR) studies.
Figure 2: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Representative Reaction Data
The efficiency of the Sonogashira coupling is highly dependent on the specific substrates and conditions used. The following table summarizes representative examples from the literature to provide an expected range for yields.
Note: Yields are approximate and sourced from typical literature procedures. They are highly substrate and condition-dependent.
Applications in Drug Discovery: The Fragment-Based Approach
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening libraries of small, low-molecular-weight molecules ("fragments") for weak but efficient binding to a biological target. [17][18]Alkyne-functionalized piperidines are ideal candidates for fragment libraries due to their favorable properties and the synthetic tractability offered by the alkyne handle.
The typical FBDD workflow involves:
Screening: A library of fragments is screened against the target protein using sensitive biophysical techniques (e.g., NMR, X-ray crystallography, SPR).
Hit Identification: Alkyne-piperidine fragments that bind to the target are identified. Their low affinity is expected, but their binding efficiency (Ligand Efficiency, LE) is high.
Structure-Guided Growth: The key step where the alkyne shines. The 3D structure of the fragment-protein complex is determined. Using this structural information, chemists can "grow" the fragment by using click chemistry to attach larger chemical moieties to the alkyne. This is done to engage nearby binding pockets and increase potency.
[19][20]4. Lead Optimization: The resulting, more potent compounds undergo further optimization to improve their drug-like properties, leading to a clinical candidate.
Synthesis pathways for 4-(Prop-2-yn-1-yl)piperidin-4-ol from 4-piperidone
Executive Summary Target Molecule: 4-(Prop-2-yn-1-yl)piperidin-4-ol CAS Registry Number: (Analogous structures often used; specific CAS for N-H free base: 79341-xx-x family) Core Application: Key intermediate for functio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Target Molecule: 4-(Prop-2-yn-1-yl)piperidin-4-ol
CAS Registry Number: (Analogous structures often used; specific CAS for N-H free base: 79341-xx-x family)
Core Application: Key intermediate for functionalizing piperidine scaffolds in drug discovery (e.g., opioid receptor ligands, sigma-1 receptor modulators) and "click chemistry" bioconjugation via the terminal alkyne.
This technical guide details the synthesis of 4-(prop-2-yn-1-yl)piperidin-4-ol from 4-piperidone. While conceptually a simple nucleophilic addition, the reaction is complicated by the ambident nature of propargyl organometallics, which exist in equilibrium with their allenyl isomers. This guide prioritizes the Zinc-Mediated Barbier Reaction as the primary pathway due to its superior regioselectivity for the desired homopropargyl alcohol over the allenyl byproduct, operational safety, and scalability.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis hinges on the construction of the quaternary center at C4 of the piperidine ring. The disconnection reveals 4-piperidone as the electrophile and a propargyl nucleophile equivalent.
Critical Strategic Decision: N-Protection
Direct use of unprotected 4-piperidone is discouraged due to the acidic proton on the secondary amine, which can quench organometallic reagents or lead to polymerization.
Recommended Precursor: N-Boc-4-piperidone or N-Benzyl-4-piperidone.
Rationale: The Boc group is orthogonal to the basic reaction conditions and easily removed with acid (TFA/HCl) post-synthesis.
Retrosynthesis Diagram[1]
Caption: Retrosynthetic disconnection showing the convergence of N-protected piperidone and propargyl nucleophile.
This is the preferred method for high-fidelity synthesis. Unlike Grignard reagents, the Barbier reaction generates the organometallic species in situ in the presence of the electrophile.[1] This kinetic control significantly favors the formation of the homopropargyl alcohol (alkyne) over the allenyl isomer.
Mechanism & Regioselectivity
The reaction proceeds via a surface-mediated mechanism where the zinc inserts into the propargyl bromide. The resulting organozinc species reacts with the ketone.
Regioselectivity: High preference for the
-adduct (homopropargyl alcohol).
Safety: Avoids the isolation of potentially explosive dry propargyl metal species.
Experimental Protocol
Scale: 10 mmol
Reagents:
N-Boc-4-piperidone (1.99 g, 10 mmol)
Propargyl bromide (80% in toluene, 1.3 mL, 12 mmol)
Zinc dust (activated, 0.98 g, 15 mmol)
Saturated aqueous
(10 mL)
THF (20 mL)
Step-by-Step Methodology:
Activation: Activate Zinc dust by washing with dilute HCl, then water, ethanol, and ether, followed by drying under vacuum. Alternatively, add a crystal of iodine or 1,2-dibromoethane to the reaction mixture.
Setup: In a flask equipped with a magnetic stirrer, suspend the N-Boc-4-piperidone and activated Zinc dust in THF (20 mL).
Initiation: Cool the mixture to 0°C. Add saturated aqueous
(1 mL) to activate the surface (aqueous Barbier conditions) or use anhydrous conditions with TMSCl activation if water sensitivity is a concern for other functional groups. Note: For this specific substrate, aqueous /THF is highly effective.
Addition: Dropwise add propargyl bromide over 15 minutes. The reaction is exothermic; maintain temperature <20°C.
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
Quench: Quench with excess saturated
solution.
Workup: Filter off excess Zinc. Extract the filtrate with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over
Purification: The crude residue is often pure enough for deprotection. If necessary, purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
Yield: Typically 85–95%.
Pathway B: Grignard Reaction (Traditional)
This pathway uses pre-formed propargyl magnesium bromide. It is less chemoselective and requires stricter anhydrous conditions.
Regioselectivity Challenge
Propargyl Grignard reagents exist in equilibrium:
Addition to the ketone can yield a mixture of the desired alkyne (homopropargyl alcohol) and the allene byproduct.
Optimization for Alkyne Product
To favor the alkyne product:
Temperature: Conduct the addition at low temperature (-78°C).
Additives: Transmetallation to Zinc (
) in situ before adding the ketone effectively converts this into a Barbier-like mechanism, improving selectivity.
(Catalytic, optional but historical for selectivity - Avoid if possible due to toxicity )
Workflow:
Formation: Generate Grignard in dry Ether/THF from Mg and propargyl bromide at 0°C.
Addition: Cool Grignard solution to -78°C.
Reaction: Slowly add N-Boc-4-piperidone in THF.
Warming: Allow to warm slowly to 0°C over 2 hours.
Quench: Pour into ice-cold
.
Part 3: Comparative Analysis & Data
Pathway Comparison Table
Feature
Pathway A: Zn-Barbier
Pathway B: Grignard (Mg)
Regioselectivity
High (Favors Alkyne)
Variable (Mix of Alkyne/Allene)
Moisture Sensitivity
Low (Can run in aq. THF)
High (Strictly Anhydrous)
Safety
High (In situ generation)
Moderate (Accumulation of reactive species)
Yield
85-95%
60-75%
Operational Ease
One-pot, simple setup
Requires low temp (-78°C)
Reaction Workflow Diagram
Caption: Operational workflow for the Zinc-mediated Barbier synthesis.
Part 4: Characterization & Validation
To ensure scientific integrity, the product must be validated to confirm the presence of the terminal alkyne and the absence of the allene isomer.
Key Spectral Features (1H NMR in CDCl3)
Terminal Alkyne Proton: Look for a triplet (
) around 2.0 - 2.1 ppm ( Hz). This corresponds to the proton on the terminal alkyne ().
Propargyl Methylene: A doublet (
) around 2.3 - 2.4 ppm ( Hz). This is the group attached to the quaternary center.
Absence of Allene: Ensure no signals appear in the
4.5 - 5.5 ppm range, which would indicate the allenic protons ().
IR Spectroscopy[11][12][13]
Alkyne C-H Stretch: Sharp band at ~3300 cm⁻¹ .
Alkyne C≡C Stretch: Weak band at ~2120 cm⁻¹ .
Hydroxyl (OH): Broad band at 3400-3500 cm⁻¹ .
Part 5: References
Jõgi, A., & Mäeorg, U. (2001).[1] "Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution." Molecules, 6(12), 964-968.
Li, C. J., & Zhang, W. C. (1996). "Aqueous Barbier-Grignard type reaction: scope, mechanism, and synthetic applications." Journal of the American Chemical Society. (Foundational work on aqueous Barbier conditions).
Acharya, H. P., Miyoshi, K., & Kobayashi, Y. (2007). "Mercury-free Preparation and Selective Reactions of Propargyl (And Propargylic) Grignard Reagents." Organic Letters, 9(18), 3535-3538.[9]
BenchChem Technical Guide. "Synthesis and properties of 4-piperidone derivatives." (General reference for piperidone handling).
Stability of Terminal Alkynes in Piperidine Hydrochloride Salts: A Technical Guide
This guide details the chemical stability profile of terminal alkynes within piperidine hydrochloride salt matrices. It addresses the mechanistic dichotomy where salt formation stabilizes the amine-alkyne interaction whi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical stability profile of terminal alkynes within piperidine hydrochloride salt matrices. It addresses the mechanistic dichotomy where salt formation stabilizes the amine-alkyne interaction while introducing specific acid-catalyzed degradation risks.
Executive Summary
In drug development and organic synthesis, the coexistence of a terminal alkyne (
) and a piperidine moiety presents a stability challenge. While the free base form of piperidine poses a high risk of nucleophilic attack on the alkyne (hydroamination) or base-catalyzed polymerization, the hydrochloride salt form is significantly more stable.
However, this stability is kinetic rather than thermodynamic. The primary degradation vectors in the salt form shift from nucleophilic addition to acid-catalyzed hydrochlorination and hydration . This guide provides the mechanistic grounding, experimental protocols, and handling strategies to ensure the integrity of these systems.
Part 1: Mechanistic Analysis
The Stabilization Mechanism (The "Amine Lock")
In the free base state, piperidine is a strong nucleophile and a moderate base (
of conjugate acid ). It can degrade terminal alkynes via:
Deprotonation: Leading to acetylide formation and subsequent oxidative coupling (Glaser coupling) or polymerization.
Nucleophilic Attack: Direct addition across the triple bond (hydroamination), especially if the alkyne is activated (e.g., conjugated to an electron-withdrawing group).
Salt Formation Effect:
Conversion to the hydrochloride salt protonates the piperidine nitrogen (
). This effectively "locks" the lone pair, rendering the amine non-nucleophilic and preventing it from attacking the electron-rich -system of the alkyne.
The Degradation Vectors (The "Acid Threat")
While the salt prevents amine-based degradation, the presence of the chloride counter-ion and the acidic proton introduces new risks, particularly in the presence of moisture or heat.
A. Hydrochlorination (Markovnikov Addition)
Although terminal alkynes are relatively stable to stoichiometric HCl in the solid state, they are susceptible to electrophilic addition in solution or melt phases.
Mechanism: Protonation of the triple bond forms a vinyl cation (highly unstable) or a
-complex, followed by nucleophilic attack by the chloride ion.
Product: 2-chloroalkene (Vinyl Chloride).
Kinetics: This reaction is generally slow without metal catalysts (Hg, Cu, Au) but accelerates under thermal stress or high concentration.
B. Acid-Catalyzed Hydration
If the salt is hygroscopic, absorbed water creates a localized acidic medium on the crystal surface.
Mechanism: Acid-catalyzed addition of water across the triple bond.
Product: Enol tautomerizing to a Methyl Ketone .[1]
Critical Factor: Piperidine HCl salts can be hygroscopic; moisture control is the single most critical stability parameter.
Visualizing the Pathways
The following diagram illustrates the divergent stability profiles of the free base versus the hydrochloride salt.
Figure 1: Divergent degradation pathways of piperidine-alkyne systems in free base vs. salt forms.
Part 2: Experimental Assessment & Protocols
Salt Formation Protocol
To maximize stability, the salt formation process must avoid excess acid , which catalyzes hydrochlorination.
Optimized Protocol:
Dissolution: Dissolve the piperidine-alkyne free base in an anhydrous aprotic solvent (e.g., Diethyl Ether, Dichloromethane, or 1,4-Dioxane).
Acid Addition: Add a stoichiometric amount (1.0 equivalents) of HCl (e.g., 4M in Dioxane). Do not use aqueous HCl.
Precipitation: The salt should precipitate immediately. If not, add an antisolvent (Hexanes or Et2O).
Filtration & Drying: Filter under inert atmosphere (N2). Dry in a vacuum desiccator over
to remove all traces of water and excess HCl gas.
Stability Stress Testing (Forced Degradation)
Validate the stability of your specific scaffold using this stress matrix.
Stress Condition
Duration
Target Degradant
Analytical Method
Thermal (Solid)
2 weeks @ 60°C
Vinyl Chloride / Polymer
HPLC-UV / H-NMR
Humidity
1 week @ 40°C/75% RH
Methyl Ketone (Hydration)
HPLC-MS
Solution Acid
24h @ pH 1 (0.1N HCl)
Vinyl Chloride
HPLC-MS
Oxidation
24h @ 3%
N-Oxide / Alkyne Cleavage
HPLC-MS
Analytical Markers
When analyzing stability samples, look for these specific shifts in NMR or Mass Spec:
Proton NMR (
):
Intact Alkyne: Triplet (or singlet) at
ppm.
Vinyl Chloride (Hydrochlorination): New olefinic protons at
ppm.
Methyl Ketone (Hydration): Loss of alkyne proton; appearance of methyl singlet at
To maintain the integrity of terminal alkynes in piperidine HCl salts, implement the following "Chain of Custody" controls:
Moisture Barrier: Store in tightly sealed glass vials with desiccant packs. The primary driver of instability is the hygroscopicity of the ammonium salt drawing water into the lattice, facilitating acid catalysis.
Avoid Metal Contaminants: Trace metals (Cu, Fe, Pd) from synthesis can catalyze the reaction of the alkyne even in the salt form. Use metal scavengers (e.g., QuadraPure™) during the final purification of the free base before salt formation.
Stoichiometry Control: Ensure the salt is exactly 1:1. Excess HCl trapped in the crystal lattice will accelerate degradation. If the salt is prepared using HCl gas, prolonged vacuum drying is mandatory to remove adsorbed acid.
Workflow Visualization: Stability Testing
Figure 2: Standardized workflow for assessing the stability of alkyne-amine salts.
References
Acidity of Terminal Alkynes: Chemistry Steps. Acidity of Terminal Alkynes and pKa Values. Retrieved from
Hydrochlorination Mechanism: Khan Academy. Hydrohalogenation of Alkynes. Retrieved from
Piperidine Salt Synthesis Examples: Journal of Medicinal Chemistry. Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues. Retrieved from
Stability of Amine-Alkyne Systems: National Institutes of Health (NIH). Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride. Retrieved from
Alkyne Hydration & Reactivity: Michigan State University. Alkyne Reactivity and Hydration. Retrieved from
Preparation of triazole-linked piperidine libraries for high-throughput screening
Introduction: The Privileged Scaffold Strategy In modern drug discovery, the piperidine ring is a "privileged scaffold," a molecular framework capable of providing useful ligands for more than one receptor or enzyme targ...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Privileged Scaffold Strategy
In modern drug discovery, the piperidine ring is a "privileged scaffold," a molecular framework capable of providing useful ligands for more than one receptor or enzyme target.[1][2] It is a core structural element in over 12,000 bioactive compounds, including blockbuster drugs targeting GPCRs (e.g., antihistamines, opioids) and kinases.
To access novel chemical space around this scaffold, we utilize Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) —"Click Chemistry."[3] The resulting 1,2,3-triazole linker is not merely a passive connector; it acts as a bioisostere for amide bonds, offering enhanced metabolic stability and favorable dipole moments that can engage in hydrogen bonding with biological targets.
This guide details a robust, scalable workflow for generating a Triazole-Linked Piperidine Library suitable for High-Throughput Screening (HTS). Unlike traditional linear synthesis, this protocol utilizes a convergent "Hub-and-Spoke" model, maximizing diversity while minimizing purification bottlenecks through the use of solid-supported scavengers.
Strategic Library Design
The library design focuses on an
-Propargyl Piperidine core (the "Alkyne Hub") reacted with a diverse set of organic azides (the "Spokes").
The Hub (Alkyne):
-propargylation of 4-substituted piperidines. This position is chosen because the tertiary amine remains basic (crucial for GPCR binding) and the alkyne is sterically accessible.
The Spokes (Azides): A diverse set of commercial or synthesized azides (aromatic, heteroaromatic, aliphatic) to probe the S4/S5 pockets of the target protein.
The Linker: The 1,4-disubstituted 1,2,3-triazole formed via CuAAC.[4]
Logical Workflow Diagram
The following diagram outlines the critical path from scaffold generation to HTS-ready plates.
Caption: Figure 1. End-to-end workflow for the high-throughput synthesis of triazole-piperidine libraries, emphasizing the transition from bulk scaffold preparation to parallel plate-based synthesis and purification.
Protocol 1: Bulk Preparation of the Alkyne Scaffold
Objective: To synthesize a gram-scale batch of N-(prop-2-ynyl)piperidine derivative to serve as the constant "Hub" for the library.
Reagents:
4-substituted piperidine (e.g., Ethyl isonipecotate for ester diversity, or 4-phenylpiperidine).
Propargyl bromide (80% in toluene).
Potassium Carbonate (
), anhydrous.
Acetonitrile (MeCN) or DMF.
Procedure:
Setup: In a 250 mL round-bottom flask, dissolve the 4-substituted piperidine (10 mmol, 1.0 eq) in MeCN (50 mL).
Base Addition: Add anhydrous
(15 mmol, 1.5 eq). Stir the suspension at room temperature for 10 minutes.
Alkylation: Dropwise add propargyl bromide (11 mmol, 1.1 eq) over 15 minutes. Note: Propargyl bromide is a lachrymator; handle in a fume hood.
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (usually 5% MeOH in DCM) or LCMS.
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Dissolve the residue in DCM and wash with water (
). Dry over , filter, and concentrate. If necessary, purify via short flash column chromatography (Silica, Hexane/EtOAc).
Validation: Verify structure via
NMR (look for the alkyne proton triplet at ppm and the propargyl doublet at ppm).
Objective: To generate a 96-member library using parallel liquid-phase synthesis with solid-phase scavenging.
Critical Reagent: The Ligand (THPTA)
For HTS library prep, THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is superior to the classic TBTA. THPTA is water-soluble, preventing the catalyst from precipitating and clogging liquid handling tips, and it protects the Cu(I) species from oxidation more effectively in aqueous buffers [1][2].
and THPTA stock solutions in a 1:2 ratio (e.g., 1 mL Cu + 2 mL THPTA).
Why: Pre-complexing ensures the Copper is ligated before reduction, preventing disproportionation and formation of insoluble Cu(0) or Cu(OH)2 species.
Plate Loading:
To each well of a 2 mL polypropylene deep-well plate, add:
250
L of Alkyne Scaffold (50 mol).
275
L of Azide Reagent (55 mol, 1.1 eq).
250
L of Solvent (-BuOH or DMSO/Water 1:1) to ensure solubility.
Reaction Initiation:
Add 25
L of the Cu-THPTA Complex (2.5 mol Cu, 5 mol%).
Add 25
L of Sodium Ascorbate (12.5 mol, 25 mol%).
Total Volume: ~825
L.
Seal the plate with a chemically resistant foil. Shake at 800 rpm for 1 minute, then incubate at Room Temperature (RT) for 12–16 hours.
Copper Scavenging (The "Self-Validating" Step):
Issue: Residual copper is cytotoxic and interferes with many HTS assays (e.g., fluorescence quenching).
Solution: Add 100 mg of Si-Thiol (Silica-supported 1-propanethiol) or QuadraPure™ TU resin to each well [3].
Reseal and shake vigorously for 4–6 hours. The resin will turn from off-white to dark brown/black as it captures the copper.
Filtration & Isolation:
Transfer the slurry to a 96-well Filter Plate (e.g., 0.45
m PTFE or Glass Fiber).
Apply vacuum to collect the filtrate into a fresh receiving plate.
Wash the resin with 200
L MeOH/DCM (1:1) to recover entrained product.
Finishing:
Evaporate solvents using a SpeedVac (vacuum centrifuge) to remove
-BuOH and organic volatiles.
Reconstitute the dry residue in 500
L of 100% DMSO to yield a theoretical concentration of 100 mM.
Quality Control & Validation
A library is only as good as its purity. Randomly sample 10% of the library (e.g., 1 row) for LCMS analysis.
Success Criteria:
Conversion: >90% consumption of the alkyne scaffold.
Purity: >85% (UV 254 nm).
Identity:
matches theoretical mass.
Copper Quantification: For sensitive assays, check one well via ICP-MS. Target Cu concentration should be < 1 ppm.
Data Summary Table: Comparison of Catalytic Systems
System
Rate
Purity Profile
Scavenging Ease
HTS Suitability
CuI / DIPEA
Slow
Moderate (Byproducts common)
Difficult (CuI is soluble in DMSO)
Low
CuSO4 / Ascorbate
Fast
Good
Moderate (Precipitates form)
Medium
| CuSO4 / Asc / THPTA | Very Fast | Excellent (Clean profile) | High (Remains soluble until scavenging) | High |
Troubleshooting
Problem: Blue Precipitate during Reaction.
Cause: Oxidation of Cu(I) to Cu(II) due to insufficient ligand or oxygen leak.
Fix: Increase THPTA ratio to 1:5 (Cu:Ligand). Degas solvents before use.
Problem: Incomplete Conversion.
Cause: Steric hindrance on the azide.
Fix: Heat the plate to 40°C. The triazole ring is thermally stable; mild heating is safe.
Problem: "Sticky" Residue after Evaporation.
Cause: Excess sodium ascorbate or buffer salts.
Fix: The use of
-BuOH/Water allows most salts to precipitate during the drying phase, but they may redissolve in DMSO. If this affects the assay, perform a liquid-liquid extraction (EtOAc/Water) in the plate before drying, though this reduces throughput.
References
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[8] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link
Biotage Application Note. (2023). Metal Scavengers for Organic Purification: ISOLUTE® Si-Thiol.[9][10] Biotage.com.[10] Link
Zhou, T., et al. (2021).[11] Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors. RSC Medicinal Chemistry. Link
Peruncheral, N., et al. (2018). Development of a Focused Library of Triazole-Linked Privileged-Structure-Based Conjugates. ChemMedChem. Link
Application Note: Bioconjugation of Alkyne-Tagged Piperidine Scaffolds
This Application Note is designed for medicinal chemists and chemical biologists. It details the strategic incorporation of alkyne handles into piperidine scaffolds—a privileged pharmacophore—and their subsequent bioconj...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and chemical biologists. It details the strategic incorporation of alkyne handles into piperidine scaffolds—a privileged pharmacophore—and their subsequent bioconjugation via Click Chemistry (CuAAC).
Introduction & Strategic Rationale
The piperidine ring is a ubiquitous structural motif in FDA-approved therapeutics (e.g., Ibrutinib, Donepezil, Fentanyl), serving as a versatile pharmacophore that modulates solubility, basicity (pKa ~10-11), and ligand-target interactions. In modern drug discovery—specifically for PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs) —the ability to functionalize these scaffolds with bioorthogonal handles without abolishing biological activity is critical.
This guide focuses on alkyne-tagged piperidines . The terminal alkyne is sterically unobtrusive (small A-value), chemically inert under physiological conditions, and serves as a universal "docking station" for azide-functionalized reporters, linkers, or biomolecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Key Chemical Biology Advantages[1][2]
Minimal Steric Perturbation: Unlike bulky NHS-esters or maleimides, a propargyl group rarely disrupts ligand binding into deep pockets (e.g., kinase ATP sites).
Metabolic Stability: The alkyne is generally resistant to rapid oxidative metabolism (CYP450) compared to solvent-exposed methoxy or methyl groups.
Rigidification (PROTACs): When used in linkers, piperidines reduce the entropic penalty of ternary complex formation compared to flexible PEG chains.
Scaffold Design & Synthesis Strategies
Before conjugation, the alkyne tag must be installed at a position that tolerates modification. This is typically determined by Structure-Activity Relationship (SAR) data.[1]
Structural Logic: Where to Tag?
N-Alkylation (The "Solvent Front" Approach): Ideal when the nitrogen atom points towards the solvent channel. This is the most common and synthetically accessible route.
C-Functionalization (The "Core" Approach): Necessary when the basic nitrogen is critical for a salt bridge interaction (e.g., Asp residue in GPCRs). Use 3- or 4-ethynylpiperidine derivatives.
Synthetic Workflow (Graphviz)
Caption: Synthetic pathways for installing alkyne handles on piperidine scaffolds. Route A and C retain the basic nitrogen; Route B converts it to a neutral amide.
Bioconjugation Protocol: CuAAC "Click" Chemistry
Critical Mechanism Note: Piperidines are Lewis bases. They can chelate Cu(I) ions, potentially poisoning the catalyst or promoting oxidation to inactive Cu(II). To counteract this, this protocol uses a high-affinity ligand (THPTA) in excess to protect the copper center while maintaining catalytic turnover.
Improving solubility of 4-propargyl-4-hydroxypiperidine in organic solvents
Welcome to the technical support hub for 4-propargyl-4-hydroxypiperidine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate and overcome solubility challenges with...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support hub for 4-propargyl-4-hydroxypiperidine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate and overcome solubility challenges with this versatile building block. Here, we address common questions and provide actionable troubleshooting protocols grounded in physicochemical principles.
Part 1: Frequently Asked Questions & Initial Troubleshooting
This section addresses the most common initial hurdles encountered when working with 4-propargyl-4-hydroxypiperidine.
Q1: I'm having trouble dissolving 4-propargyl-4-hydroxypiperidine in my reaction solvent. What are its expected solubility characteristics?
Answer: The solubility of 4-propargyl-4-hydroxypiperidine is dictated by its unique trifunctional structure: a basic piperidine ring, a polar hydroxyl group, and a nonpolar propargyl group.
Polarity Conflict: The hydroxyl group (-OH) can participate in hydrogen bonding, favoring polar solvents. Conversely, the piperidine ring and propargyl group (HC≡C-CH₂-) introduce significant nonpolar character. This duality means it is unlikely to be fully soluble in the entire spectrum of organic solvents.
Expected Behavior: It generally shows moderate to good solubility in polar aprotic solvents (like DMSO, DMF) and alcohols (like methanol, ethanol) where both hydrogen bonding and dipole-dipole interactions can occur.[1] Its solubility is expected to be limited in highly nonpolar solvents (e.g., hexanes, toluene) and also in water, despite the hydroxyl group.[1][2]
Q2: My compound has oiled out or remains a slurry in my chosen solvent. What is the first thing I should try?
Answer: The most direct and non-invasive first step is to gently heat the mixture. The solubility of most organic solids increases with temperature.[3]
Rationale: Heating provides the necessary kinetic energy to overcome the intermolecular forces within the crystal lattice of the solid, allowing solvent molecules to solvate it more effectively.[4] For many organic compounds, solubility can increase significantly, even doubling with a temperature increase of about 20-25 °C.[5][6]
Actionable Step: Place your flask in a heated water or oil bath and increase the temperature in 10 °C increments while stirring. Visually monitor for dissolution. Be mindful of your solvent's boiling point and the thermal stability of your compound.
Q3: I'm performing a reaction that is sensitive to protic solvents like alcohols. What are my best solvent options?
Answer: For reactions requiring aprotic conditions, focus on polar aprotic solvents. These solvents can engage in dipole-dipole interactions without interfering with reactions sensitive to acidic protons.
Recommended Solvents:
Tetrahydrofuran (THF): A common choice, offering moderate polarity.
Acetonitrile (MeCN): More polar than THF, often a good starting point.
Dimethylformamide (DMF) & Dimethyl Sulfoxide (DMSO): Highly polar and excellent solubilizers, but can be difficult to remove and may interfere with certain reagents. Use judiciously.[7]
Troubleshooting: If solubility is still poor, consider using a co-solvent system. For example, adding a small percentage of a stronger solvent like DMSO to a bulk solvent like THF can dramatically improve solubility without significantly altering the overall reaction environment.[8][9]
Q4: Can I use pH adjustment to improve solubility in an organic solvent?
Answer: Yes, this is a powerful technique. The piperidine nitrogen is basic (typical pKa of the conjugate acid is ~11) and can be protonated to form a salt.[7] This salt form often has drastically different solubility properties.
Mechanism: By adding a suitable acid (e.g., HCl, methanesulfonic acid, p-toluenesulfonic acid), you convert the neutral free base into a piperidinium salt. This introduces ionic character, which can significantly enhance solubility in more polar organic solvents.[10][11] This is a cornerstone strategy for improving the solubility of basic drugs and intermediates.[12]
Application: This is particularly useful if your downstream process involves an aqueous workup, as the salt will partition favorably into the aqueous layer. For reactions in organic media, forming a salt might increase solubility in solvents like methanol or DMSO.
Part 2: Advanced Solubility Enhancement Strategies
When simple solvent screening and temperature adjustments are insufficient, the following advanced strategies can be employed.
Q5: What is a co-solvent system and how do I develop one?
Answer: A co-solvent system is a mixture of two or more miscible solvents designed to achieve a desired solubility profile that is not possible with a single solvent.[13] The goal is to balance the interactions between the solute and the solvent mixture.[14]
Strategy: For 4-propargyl-4-hydroxypiperidine, a good strategy is to pair a solvent that interacts well with the nonpolar parts of the molecule (e.g., Dichloromethane (DCM), THF) with a highly polar solvent that interacts with the hydroxyl group (e.g., Methanol, DMSO).[15]
Screening Protocol: A systematic screening process is the most effective way to identify an optimal co-solvent system. See the detailed protocol in Part 3.
Q6: My compound is intended for a formulation where residual solvent is a major concern. What are my options?
Answer: In this scenario, forming a co-crystal is an excellent strategy. A co-crystal is a multi-component crystal in which the active pharmaceutical ingredient (API) and a co-former are present in a stoichiometric ratio within the same crystal lattice.[16]
Benefit: Co-crystallization can significantly alter the physicochemical properties of a compound, including its solubility and dissolution rate, without changing the chemical structure of the API itself.[7] It is a technique used to improve the properties of both ionizable and non-ionizable compounds.[7]
Co-former Selection: Co-formers are typically pharmaceutically acceptable compounds that can form strong non-covalent interactions (like hydrogen bonds) with the target molecule. For 4-propargyl-4-hydroxypiperidine, suitable co-formers would be molecules with hydrogen bond donor/acceptor groups, such as carboxylic acids or other heterocycles.
Part 3: Experimental Protocols & Data
Solubility Screening Data (Qualitative)
The following table provides a general guide to the solubility of 4-propargyl-4-hydroxypiperidine in common laboratory solvents at room temperature. This data is synthesized from the expected behavior of its constituent functional groups.[2][17]
Solvent Class
Solvent
Predicted Solubility
Rationale
Polar Protic
Methanol, Ethanol
Soluble to Highly Soluble
Strong hydrogen bonding with the -OH group and favorable interactions with the piperidine N.[2]
This flowchart provides a logical sequence of steps to address solubility challenges in your experiment.
Caption: Protonation of the basic nitrogen to form a soluble salt.
References
Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(2), 373-376. Retrieved from [Link]
Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]
ResearchGate. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]
Quora. (2018). Why does the solubility of gases increase with temperature in an organic solvent?. Retrieved from [Link]
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 101(9), 3179-3195. Retrieved from [Link]
MDPI. (2020). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
ResearchGate. (n.d.). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of 4-(para-Chlorophenyl)-4-hydroxypiperidine (CAS 39512-49-7). Retrieved from [Link]
Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. Retrieved from [Link]
Hubei Amarvel Biotech Co., Ltd. (n.d.). Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. Retrieved from [Link]
Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
Journal of Drug Delivery and Therapeutics. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. Retrieved from [Link]
ChemBK. (n.d.). 4-(p-Chlorophenyl)-4-hydroxypiperidine. Retrieved from [Link]
ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]
Springer. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]
SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. Retrieved from [Link]
Preventing side reactions of the tertiary alcohol in 4-piperidinol derivatives
Ticket #404: Preventing Side Reactions of Tertiary Alcohols at the C4 Position Status: Open Priority: Critical (Safety & Purity Implication) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division E...
You are likely accessing this guide because your synthesis of a 4-substituted-4-piperidinol (e.g., via Grignard addition to 4-piperidone) has resulted in low yields, inseparable impurities, or—most critically—the formation of a tetrahydropyridine alkene via dehydration.
The Core Problem: The tertiary alcohol at the C4 position of the piperidine ring is structurally predisposed to E1 elimination . The formation of a tertiary carbocation at this position is energetically favorable, particularly in the presence of even mild acids or elevated temperatures.
The Safety Warning: In the context of N-methyl-4-phenyl-4-piperidinol (the precursor to MPPP), accidental dehydration yields MPTP , a potent neurotoxin that induces irreversible Parkinsonian symptoms. While not all derivatives are neurotoxic, this historical precedent underscores the necessity of absolute control over the elimination pathway.
Module 1: The Dehydration Crisis (Elimination Control)
User Symptom: "My NMR shows a new olefinic proton signal around 6.0 ppm, and the mass spec shows a loss of 18 mass units [M-18]."
The Mechanism (Root Cause)
The tertiary alcohol does not require strong heating to dehydrate.[1] The reaction proceeds via an E1 mechanism :
Protonation: The hydroxyl group accepts a proton (from solvent, workup acid, or even trace silica acidity).
Ionization: Water leaves, forming a stable tertiary carbocation at C4.
Elimination: A proton is abstracted from the adjacent C3 position, collapsing the carbocation into the C3-C4 double bond (tetrahydropyridine).
Troubleshooting & Protocols
Variable
The Error
The Fix
Workup pH
Quenching Grignard reactions with dilute HCl or strong acid.
Use Saturated NH₄Cl or NaHCO₃. Never allow the pH to drop below 4.0 during quenching. If the amine is basic (e.g., N-alkyl), the salt formation itself can catalyze elimination if heated.
Temperature
Heating the reaction to reflux to "push" conversion.
Keep it Cold. Maintain reaction temperature < 0°C during quenching. Never heat the free base alcohol above 40°C unless protected.
Purification
Using acidic silica gel for chromatography.
Neutralize the Silica. Pre-treat silica columns with 1% Triethylamine (TEA) in the eluent to neutralize acidic sites that catalyze dehydration on the column.
Visualizing the Danger Zone
The following diagram illustrates the critical bifurcation point between the desired Alcohol and the unwanted Alkene (MPTP-like analog).
Figure 1: The E1 elimination pathway is the default thermodynamic outcome in the presence of acid. Kinetic control (low temp, neutral pH) is required to trap the alcohol.
User Symptom: "I am recovering starting material (4-piperidone) or getting low yields, even with excess Grignard reagent."
The Mechanism (Root Cause)
4-Piperidones are prone to Enolization .[2] The Grignard reagent (R-MgBr) acts as a base rather than a nucleophile, deprotonating the alpha-carbon of the ketone. This forms an enolate magnesium salt, which reverts to the starting ketone upon aqueous workup.
Protocol: The Luche-Type Activation
To favor nucleophilic addition (1,2-addition) over deprotonation, you must increase the electrophilicity of the carbonyl or decrease the basicity of the reagent.
Step-by-Step Protocol:
Reagents: Use anhydrous Cerium(III) Chloride (CeCl₃).
Preparation: Dry CeCl₃·7H₂O at 140°C under high vacuum for 2 hours to generate anhydrous CeCl₃.
Mixing: Suspend anhydrous CeCl₃ (1.1 eq) in dry THF and stir at room temperature for 1 hour.
Substrate: Add the 4-piperidone to the CeCl₃/THF slurry and stir for 30 mins at 0°C.
Addition: Add the Grignard reagent or Organolithium dropwise at -78°C .
Mechanism: The Cerium coordinates to the carbonyl oxygen, making it highly susceptible to nucleophilic attack while the organocerium species is less basic than the organomagnesium, suppressing enolization.
Module 3: Esterification of the Tertiary Alcohol
User Symptom: "Fischer esterification failed. Acid chloride reaction turned black."
The Mechanism (Root Cause)
Tertiary alcohols are sterically hindered.[3] Standard Fischer esterification (Acid + Alcohol + H₂SO₄) will immediately cause dehydration (see Module 1). Acid chlorides are often too reactive and generate HCl byproduct, which again catalyzes dehydration.
Protocol: Modified Steglich Esterification
The Steglich method uses DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).[3][4] For 4-piperidinols, specific modifications are needed to prevent N-acylurea side products.
FAQ: Why can't I just reflux it?A: Refluxing increases the entropy favoring the elimination of water. You must drive the reaction kinetically at room temperature.
Optimized Workflow:
Solvent: Use Dichloromethane (DCM) or Acetonitrile . Avoid protic solvents.
Reagents:
Carboxylic Acid (1.1 eq)
DCC (1.1 eq)
DMAP (0.1 eq - catalytic)
Sequence:
Dissolve Acid and DCC in DCM first. Stir 5 mins to form the O-acylisourea intermediate.
Add the 4-piperidinol and DMAP.
Purification: The byproduct is Dicyclohexylurea (DCU), a white precipitate. Filter this off before any aqueous wash.
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for isolating the cause of failure in 4-piperidinol synthesis.
References
Ziering, A., & Lee, J. (1947).[5] Piperidine Derivatives. V. 1,3-Dialkyl-4-aryl-4-acyloxypiperidines. The Journal of Organic Chemistry, 12(6), 911–914.
Foundational paper describing the synthesis of MPPP and the conditions that (if violated)
Neises, B., & Steglich, W. (1978).[4][6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[4]
The definitive guide for esterifying sterically hindered alcohols without elimin
Imamoto, T., et al. (1989). Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents. Journal of the American Chemical Society, 111(12), 4392–4398.
Establishes the use of organocerium reagents to prevent enoliz
Langston, J. W., et al. (1983). Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis. Science, 219(4587), 979-980.
The critical toxicology report identifying MPTP as the dehydration product of 4-piperidinol deriv
Technical Support Center: Grignard Addition to N-Protected 4-Piperidone
[1] Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist Welcome to the Technical Support Center You are likely here because your Grignard addition...
You are likely here because your Grignard addition to N-Boc or N-Benzyl 4-piperidone yielded 30–50% product, with a significant recovery of starting material. This is a known "ceiling" caused by the basicity of magnesium reagents reacting with the
-protons of the piperidone ring.
This guide moves beyond standard textbook protocols to implement Organocerium Chemistry (The Imamoto Method) , the industry standard for breaking this yield ceiling.
Module 1: The Core Conflict (Enolization vs. Addition)
The Issue:
Grignard reagents (
) are hard nucleophiles but also strong bases (). 4-Piperidones possess acidic -protons.[1] When encounters the ketone, two pathways compete:
Nucleophilic Attack (Desired): Forms the tertiary alkoxide.
Deprotonation (Undesired): Forms the magnesium enolate. Upon aqueous workup, this enolate simply protonates back to the starting ketone.
The Solution: Organocerium Reagents
By adding anhydrous Cerium(III) Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
), you generate an organocerium species in situ.[2] This reagent is more nucleophilic (due to Ce's high oxophilicity activating the carbonyl) and less basic than the parent Grignard, shifting the reaction pathway significantly toward addition.
Pathway Visualization
Figure 1: The suppression of enolization via Organocerium chemistry is the key to high yields.
Module 2: The Protocol (Imamoto Conditions)
Critical Warning: The success of this reaction depends entirely on the dryness of
. Commercial "anhydrous" is rarely dry enough. You must dry it yourself.
Step 1: Activation of CeCl3 (The "Make or Break" Step)
Setup: Place
(heptahydrate) in a Schlenk flask with a large stir bar. Connect to a high-vacuum line (<0.5 mmHg).
The Ramp:
Heat to 90°C for 1 hour (Removal of bulk water).
Increase to 140–150°C for 2–3 hours.
Visual Cue: The solid will turn from a clumpy solid to a fine, white, free-flowing powder.
Cooling: Cool to room temperature under vacuum. Only then backfill with Argon.
Step 2: Reagent Formation & Addition
Parameter
Specification
Reason
Stoichiometry
1.5 equiv / 1.5 equiv
Excess ensures full complexation of the Grignard.
Solvent
THF (Anhydrous)
THF is required to solubilize the Organocerium species.[3] Ether is poor.
Temperature
-78°C to 0°C
Low temp favors kinetic addition over thermodynamic enolization.
Experimental Workflow:
Suspend dried
(1.5 equiv) in anhydrous THF under Argon. Stir overnight at RT (or sonicate for 1-2 hours) to form a milky suspension.
Cool the slurry to -78°C .
Add the Grignard reagent (1.5 equiv) dropwise. Stir for 1 hour at -78°C. The mixture effectively becomes the Organocerium reagent.
Dissolve N-protected 4-piperidone (1.0 equiv) in THF. Add this solution dropwise to the Organocerium slurry.
Allow to warm to 0°C slowly over 2–4 hours.
Module 3: Quality Control (Titration)
Issue: "My reaction stalled."
Root Cause: Grignard reagents degrade.[4] Using a "1.0 M" bottle that is actually 0.6 M leads to incomplete conversion.
Protocol: The Knochel Titration (LiCl Method)
Standard colorimetric titrations often fail for Grignards due to turbidity. The Knochel method uses LiCl to solubilize the species, providing a sharp endpoint.
Reagent: Weigh exactly 254 mg of Iodine (
, 1 mmol) into a dry vial.
Solvent: Dissolve in 5 mL of 0.5 M LiCl in anhydrous THF . (The LiCl is crucial for breaking Mg aggregates).
Titration: Add your Grignard solution dropwise via a 1.0 mL syringe (0.01 mL graduations) at 0°C.
Endpoint: The dark brown solution turns colorless .
Calculation:
Module 4: Workup & Isolation (Breaking the Emulsion)
Issue: "I have a sticky gray sludge that won't separate."
Root Cause: Cerium and Magnesium hydroxides form gelatinous precipitates at high pH.
The Fix: Rochelle's Salt
Do not use simple
or initially. You must chelate the metal ions.
Figure 2: Chelation workup strategy to prevent emulsion formation.
Frequently Asked Questions (FAQs)
Q1: Can I use N-Boc protection with this method? I heard Lewis acids deprotect Boc.A: Yes, you can use N-Boc. While
is a Lewis acid, it is oxophilic and coordinates to the ketone oxygen. At -78°C to 0°C, it is generally too mild to cleave a Boc group (which usually requires strong Brønsted acids like TFA or strong Lewis acids like at higher temps). However, avoid heating the reaction above room temperature before quenching.
Q2: Why not just use LaCl3 (Lanthanum) instead of Cerium?A: You can.
is often even more soluble and effective (part of the "Turbo Grignard" family). However, is significantly cheaper and the hydration/drying protocol is better documented for the piperidone scaffold.
Q3: I see a side product that looks like a dimer. What is it?A: This is likely the Wurtz coupling product (R-R) or a pinacol coupling of the ketone.
Wurtz: Caused by excess heat during Grignard preparation.[5]
Pinacol: Caused by single-electron transfer (SET) reduction of the ketone. The Organocerium method suppresses SET, so if you see this, your
was likely wet or inactive.
Q4: My yield is still low (<50%). What else can I try?A: If Imamoto conditions fail, switch to Knochel's Soluble Lanthanides .
Reagent:
(commercially available as a solution).
Benefit: Eliminates the drying step error.
Protocol: Mix
with for 1 hour, then add ketone.
References
Imamoto, T., et al. (1989). "Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride." Journal of the American Chemical Society.
Krasovskiy, A., & Knochel, P. (2006).[6][7] "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[6][7][8] Synthesis.
BenchChem Technical Support. (2025). "Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction." BenchChem Knowledge Base.
Concellón, J. M., et al. (2004). "Generation of Organocerium Reagents." Journal of Organic Chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Best Practices for Storage, Handling, and Troubleshooting of Piperidine HCl Salts
Ticket ID: PIP-HCL-GUIDE-001
Support Tier: Senior Application Scientist Level
Introduction
Piperidine hydrochloride (Piperidine HCl) is a critical pharmacophore in drug discovery, serving as a building block for numerous APIs (e.g., paroxetine, fentanyl derivatives).[1][2] While the hydrochloride salt form is generally preferred for its stability over the volatile free base, it presents a distinct challenge: hygroscopicity .
Piperidine HCl is deliquescent; it readily absorbs atmospheric moisture, transitioning from a free-flowing powder to a sticky clump, and eventually to a viscous liquid. This guide addresses the downstream failures caused by this physical change—specifically stoichiometric errors, yield loss, and purification difficulties.
Module 1: Storage & Weighing (The "Clump" Prevention)
The Core Problem:
Users often report "low yields" or "incomplete conversion." In 90% of these cases, the error is not chemical but physical. If your piperidine HCl has absorbed 15% water by weight, you are under-dosing your reaction by 15% relative to the limiting reagent.
Protocol 1.1: Weighing by Difference (The Gold Standard)
Do not use open weigh boats. The static charge of plastic weigh boats combined with the sticky nature of wet salts leads to significant transfer losses. Use the Weighing by Difference method to ensure the mass recorded is exactly the mass that entered your reaction vessel.
Step-by-Step Procedure:
Dry the Source: Ensure the bulk bottle has been stored in a desiccator (preferably over P₂O₅ or KOH pellets).
Tare the Vial: Place a capped glass weighing vial on the analytical balance. Tare to 0.0000 g.
Load: In a glovebox or rapid-transfer environment, add the approximate amount of salt to the vial. Cap immediately.
Initial Weigh (M1): Weigh the capped vial containing the solid. Record
.
Transfer: Quickly uncap and dispense the solid into your reaction flask. Do not attempt to scrape every milligram out.
Final Weigh (M2): Immediately recap the "empty" vial and weigh it again.
Figure 1: Logic flow for "Weighing by Difference" vs. the error-prone open boat method.
Module 2: Synthesis & Reaction Rescue
The Core Problem:
"My salt has turned into an oil/goo."
This occurs when the critical relative humidity (CRH) is exceeded. Do not discard the material. You can rescue it or use it "wet" by correcting for water content.[5]
Troubleshooting Guide: The "Oiling Out" Rescue
Method
When to Use
Procedure
Azeotropic Drying (Recommended)
If the salt is wet/gooey but you need anhydrous conditions.
Dissolve the "goo" in Toluene . Rotovap at 40-50°C. Toluene forms a low-boiling azeotrope with water (bp ~85°C), carrying the moisture away. Repeat 2-3 times until a white solid precipitates [1, 2].
Vacuum Oven
If you have time (24-48h) and the salt is thermally stable.
Place in a vacuum oven at 40-60°C under high vacuum (<1 mmHg). Grind the solid periodically to expose trapped moisture [3].
In-Situ Correction
If the reaction tolerates water (e.g., aqueous workups).[6][7]
Dissolve a sample in D₂O (with an internal standard like maleic acid) and run qNMR. Calculate the wt% of water.[5] Adjust the mass added to the reaction to compensate for the "dead weight" of the water.
Scientific Insight:
Water is not just a contaminant; it competes as a nucleophile in substitution reactions and can hydrolyze sensitive electrophiles (e.g., acid chlorides). In high-temperature reactions, trapped water in the crystal lattice can cause "bumping" or pressure spikes.
Visualization: Rescue Decision Tree
Figure 2: Decision matrix for handling wetted piperidine hydrochloride salts.
Module 3: Purification & Recrystallization
The Core Problem:
"I cannot get the salt to crystallize; it keeps oiling out."
This is often due to trace water acting as a co-solvent, preventing the formation of a crystal lattice.
Protocol 3.1: The "Double-Solvent" Recrystallization
Piperidine HCl is highly soluble in water and lower alcohols (MeOH, EtOH) but insoluble in non-polar ethers.
Dissolution: Dissolve the crude salt in the minimum amount of hot absolute ethanol or isopropanol.
Tip: If the solution is cloudy (wet), add a few mL of toluene and rotovap to dryness to remove water (see Azeotropic Drying above), then redissolve.
Precipitation: While stirring rapidly, add Diethyl Ether or MTBE dropwise until a persistent turbidity appears.
Crystallization: Cool the mixture slowly to 0°C. The salt should crash out as white needles or plates.
Filtration: Filter under nitrogen or argon. Do not pull air through the filter cake for extended periods, as the fresh crystals will immediately absorb moisture from the lab air [4].
Frequently Asked Questions (FAQs)
Q: Can I turn the HCl salt back into the free base to dry it?A: Yes, and this is often the easiest way to purify dirty salts.
Basify to pH >12 with NaOH (Piperidine free base separates as an oil).
Extract with DCM or Ether.
Dry the organic layer with MgSO₄.
Remove solvent.[2][8] You now have the liquid free base. You can re-form the salt by adding HCl in dioxane/ether if needed.
Q: Why does my NMR show a broad peak at 4.8-5.0 ppm?A: This is likely exchangeable protons (NH₂⁺ and H₂O). Piperidine HCl in DMSO-d₆ often shows a broad ammonium peak. If the salt is wet, this peak merges with the water peak. Shake the NMR tube with D₂O; if the peak disappears/shifts, it is exchangeable.
Q: What is the maximum temperature for drying Piperidine HCl?A: Piperidine HCl is thermally stable up to its melting point (~240°C), but we recommend drying at 60°C to prevent sublimation or degradation of any trace impurities that might discolor the product [3].
References
ScienceMadness. (2007).[9] Drying the water out of hygroscopic crystals. Retrieved from
University of Rochester. (n.d.). Workup: Drying Methods - Azeotroping. Retrieved from
Organic Syntheses. (2008). Preparation of Piperidine Derivatives. Org. Synth. 2008, 85, 10. Retrieved from
ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from
LibreTexts. (2022). Weighing by Difference Protocol. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the NMR Applications Support Center .
I am Dr. Aris, your Senior Application Scientist. I understand you are dealing with 4-substituted piperidines , a scaffold notorious for "signal crowding" in the aliphatic region (1.5–2.0 ppm) and conformational exchange broadening.
Below is a dynamic troubleshooting guide designed to resolve your specific spectral anomalies.
Module 1: Diagnostic Logic
Issue: "My signals are broad or overlapping. How do I know if it's kinetics or just crowding?"
Before applying advanced pulse sequences, we must diagnose the root cause. Use this logic flow to determine your experimental path.
Figure 1: Diagnostic decision tree for distinguishing magnetic inhomogeneity, exchange broadening, and spectral overlap.
Ticket #001: The "Blob" at 1.5 – 2.0 ppm
User Complaint: "I cannot resolve the H3/H5 equatorial and axial protons; they appear as a multiplet mess."
Technical Insight
In 4-substituted piperidines, the C3 and C5 protons often have similar chemical shifts. Standard 1D proton NMR is cluttered by homonuclear scalar coupling (
), which splits every signal into multiplets, causing severe overlap.
Solution: Pure Shift NMR (PSYCHE)
We recommend Pure Shift Yielded by Chirp Excitation (PSYCHE) . This technique collapses multiplets into singlets (broadband homonuclear decoupling) while retaining chemical shift information and integral accuracy.
Protocol: Setting up 1D PSYCHE
Calibrate 90° Pulse: Essential. Errors here lead to artifacts.
Select Pulse Sequence: psyche (Bruker) or pure_shift (Agilent/Varian).
Parameter Optimization:
Chunk Size (sw_h / N): Set to ~15-20 Hz. This determines the "window" of decoupling.
Flip Angle: Use a small flip angle (
) for the saltire chirps to minimize sensitivity loss.
Number of Scans (NS): Pure shift has lower sensitivity (~10-20% of standard 1H). Increase NS by factor of 4-8.
Processing: No special processing required; FT as normal.
Why it works: It removes the
-splitting that causes the "blob," leaving only the chemical shift singlets.
Ticket #002: Stereochemistry Assignment (Axial vs. Equatorial)
User Complaint: "I have resolved the peaks, but I don't know which is axial and which is equatorial."
Technical Insight
Stereochemistry in piperidines is governed by the Karplus equation , which relates the dihedral angle to the coupling constant (
).
Axial-Axial (
): Large (10–13 Hz).
Axial-Equatorial (
): Small (2–5 Hz).
Equatorial-Equatorial (
): Small (2–5 Hz).
Data Table: Diagnostic Parameters
Parameter
Axial Proton ()
Equatorial Proton ()
Notes
Chemical Shift ()
Upfield (lower ppm)
Downfield (higher ppm)
ppm (anisotropic effect)
Coupling ()
Large triplet/quartet ( Hz)
Broad doublet/singlet ( Hz)
Look for the wide splitting in .
NOE Correlation
Strong to 1,3-diaxial neighbors
Strong to geminal
rarely shows 1,3-diaxial NOEs.
Recommended Experiment: 2D NOESY vs. ROESY
Small Molecule Warning: Piperidines (
) are in the "extreme narrowing limit" (). Standard NOESY signals are positive (opposite phase to diagonal).[1]
The "Null" Danger: If your piperidine is part of a medium-sized drug candidate (
) or in a viscous solvent (DMSO/D2O), NOE intensity might be zero .
The Fix: Always run ROESY (Rotating-frame Overhauser Effect). ROE signals are always positive, regardless of molecular weight or viscosity.[2]
is not just a solvent; it is a reagent. The benzene ring forms transient collision complexes with the solute.
Mechanism: The electron-rich
-cloud of benzene avoids the electron-rich Nitrogen lone pair. Benzene tends to cluster near positive regions ( bonds), inducing upfield shifts (shielding).
Effect: This shift is anisotropic. It affects axial and equatorial protons differently, often pulling overlapping signals apart.
Protocol: Solvent Titration
Prepare your sample in
(500 L).
Run a standard 1H spectrum.
Add 50-100
L of Benzene- (or Toluene-) directly to the tube.
Shake and re-run.
Observe the shifts.[3][4] If resolution improves, continue adding or switch to 100% Benzene-
.
References
Conformational Analysis of Piperidines
Eliel, E. L., et al. "Conformational analysis.[5] 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine."[5] Journal of the American Chemical Society.[5]
Pure Shift NMR Methodology
Foroozandeh, M., et al. "Ultrahigh-Resolution NMR Spectroscopy." Chemistry – A European Journal.
NOESY vs ROESY in Small/Medium Molecules
Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier. (See Chapter 9 on NOE).
Aromatic Solvent Induced Shifts (ASIS)
Laszlo, P. "Solvent effects and NMR."[6] Progress in Nuclear Magnetic Resonance Spectroscopy.
Variable Temperature & Barriers
Anet, F. A. L., & Yavari, I. "Nitrogen inversion in piperidine." Journal of the American Chemical Society.[5]
Technical Support Center: Minimizing Oxidative Degradation of Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, I've frequently consulted with research teams facing unexpected product loss or reaction failures involving terminal alky...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've frequently consulted with research teams facing unexpected product loss or reaction failures involving terminal alkynes. A common, yet often overlooked, culprit is the slow oxidative degradation of the alkyne starting material, both during storage and within a reaction setup. This guide provides a structured, cause-and-effect approach to diagnosing, preventing, and troubleshooting this critical issue.
Q1: What is oxidative degradation of terminal alkynes, and why does it happen?
A: The primary mode of oxidative degradation for terminal alkynes is an oxidative homocoupling reaction that produces a symmetrical 1,3-diyne.[1] This reaction is widely known in synthetic chemistry as the Glaser Coupling or the mechanistically related Hay Coupling .[2][3][4]
Causality—The "Why": This reaction occurs because the terminal C-H bond of an alkyne is weakly acidic and susceptible to reaction under specific conditions. The degradation is not simple oxidation; it is a catalytic cycle that requires three key components:
A Copper Catalyst: Often, only trace amounts of copper(I) or copper(II) salts are needed to initiate the cycle.[1][2][5] These can be present as impurities in reagents, solvents, or leached from metal spatulas.
An Oxidant: Molecular oxygen (O₂) from the air is the most common oxidant.[2][3] It serves to regenerate the active copper catalyst, allowing the reaction to proceed catalytically.[1][2]
The Terminal Alkyne: The alkyne itself reacts with the copper catalyst to form a copper acetylide intermediate, which is the key reactive species in the coupling step.[1][2]
This process is particularly problematic because it can occur slowly over time in a bottle on the shelf or rapidly as an undesired side reaction, for instance, during a copper-co-catalyzed Sonogashira coupling.[6][7][8]
Diagram: The Glaser-Hay Oxidative Coupling Pathway
The following diagram illustrates the catalytic cycle responsible for the unwanted dimerization of terminal alkynes. Understanding this mechanism is key to preventing it.
Caption: Catalytic cycle of Glaser-Hay coupling leading to diyne byproduct.
Q2: I've noticed a fine precipitate or cloudiness in my bottle of terminal alkyne. What is it and what should I do?
A: This is a classic sign of oxidative degradation. The precipitate is almost certainly the 1,3-diyne homocoupled product. These symmetrical diynes are often more rigid and less soluble than the parent alkyne, causing them to crystallize or precipitate out of solution, even at low concentrations.
What to do:
Assess the Extent: Use an analytical technique like ¹H NMR, GC-MS, or TLC to quantify the level of contamination. If the impurity level is low (<5%), the material may be usable for some applications after purification. If it is significant, the integrity of your starting material is compromised.
Purify if Necessary: If the starting material is valuable, it can often be repurified. Common methods include:
Flash Column Chromatography: Highly effective for removing the more nonpolar diyne byproduct.
Recrystallization or Distillation: Feasible if the physical properties of the alkyne and diyne are sufficiently different.
Implement Preventative Storage: After purification, you must store the alkyne under strict anaerobic conditions to prevent recurrence (See Q3 and Protocol 1).
Q3: What are the best practices for the long-term storage of terminal alkynes?
A: The goal is to eliminate one or more components of the Glaser-Hay catalytic cycle. Since the alkyne itself is the compound of interest, prevention must focus on excluding the copper catalyst and, most importantly, oxygen.
Storage Parameter
Rationale (The "Why")
Recommended Action
Atmosphere
Oxygen is the terminal oxidant that drives the catalytic cycle.[2][6][7] Rigorous exclusion is the single most effective preventative measure.
Store under a positive pressure of an inert gas (Argon or high-purity Nitrogen). Use bottles with air-tight septa (e.g., Sure/Seal™ packaging) or ampoules.[9][10][11] For highly sensitive compounds, storage inside a glovebox is ideal.[12]
Temperature
Chemical reactions, including degradation pathways, are slower at lower temperatures.
Store in a refrigerator or freezer (-20 °C). Ensure the container is sealed before cooling to prevent condensation of air/moisture inside.
Light
While the primary degradation is oxidative, some alkynes can be sensitive to light, which may initiate radical or other decomposition pathways.
Store in amber glass vials or wrap clear vials in aluminum foil to protect from light.[13]
Purity
Reagents and solvents can be sources of trace metal catalysts (Cu, Fe, etc.) that initiate homocoupling.
If storing in solution, use high-purity, degassed, anhydrous solvents. When handling neat, use clean, acid-washed glassware and avoid metal spatulas that may introduce contaminants.
Diagram: Recommended Workflow for Alkyne Storage
This workflow ensures that terminal alkynes are protected from the primary drivers of degradation.
Caption: Workflow for the safe, long-term storage of terminal alkynes.
Q4: My Sonogashira coupling is plagued by the homocoupled diyne byproduct. How can I troubleshoot this?
A: This is a very common problem, as the standard Sonogashira reaction contains all the necessary ingredients for the Glaser side reaction: a terminal alkyne, a copper(I) catalyst, and potential trace oxygen.[6][7][8]
Troubleshooting Steps:
Rigorous Degassing is Non-Negotiable: This is the most critical factor. Dissolved oxygen in your solvent is sufficient to cause significant homocoupling.[6][14][15]
Best Method: Freeze-Pump-Thaw (3 cycles) is the gold standard for thoroughly removing dissolved gases from solvents and reaction mixtures. See Protocol 2 for a detailed procedure.[16][17][18]
Good Method: Sparging (bubbling) with an inert gas for 20-30 minutes can be effective but is generally less rigorous than Freeze-Pump-Thaw.[17][18]
Optimize Catalyst Loading: While CuI is a co-catalyst, using an excessive amount can accelerate the rate of homocoupling.[7] Try reducing the CuI loading to 0.5–1 mol%.
Slow Addition of the Alkyne: If the rate of cross-coupling is slow compared to homocoupling, the diyne will be a major product. Adding the terminal alkyne slowly via syringe pump over the course of the reaction can keep its instantaneous concentration low, favoring the desired cross-coupling pathway.
Switch to Copper-Free Conditions: The most definitive way to eliminate the Glaser side reaction is to eliminate the copper catalyst entirely.[8][19] Many modern Sonogashira protocols use highly active palladium/phosphine ligand systems that do not require a copper co-catalyst.[7] This completely avoids the primary mechanism for homocoupling.
Q5: Can I add an inhibitor to my terminal alkyne for storage?
A: While the use of radical inhibitors like BHT is standard for materials like ethers, it is less common for preventing Glaser coupling, which is not a radical-chain process. However, adding a reducing agent can be effective by keeping the copper catalyst in the inactive Cu(I) state and scavenging oxygen. For reactions, adding an excess of a reducing agent like sodium ascorbate has been shown to suppress Glaser coupling.[20] For long-term storage, this is not a standard practice and could introduce impurities. The most robust and universally accepted method is the strict exclusion of oxygen.[21]
Experimental Protocols
Protocol 1: Inert Atmosphere Storage of Terminal Alkynes
This protocol describes how to safely transfer and store a liquid terminal alkyne from a manufacturer's bottle to a lab-scale storage flask using a Schlenk line.
Preparation: Oven-dry a suitable Schlenk flask equipped with a magnetic stir bar and a gas-tight PTFE stopcock overnight at >120 °C.
Assembly & Purge: While still hot, assemble the flask and immediately connect it to a Schlenk line. Evacuate the flask under high vacuum until it cools to room temperature, then backfill with high-purity argon or nitrogen. Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere.[9][11]
Transfer: Weigh the sealed, inert Schlenk flask. Under a positive flow of inert gas, remove the stopcock and transfer the desired amount of the terminal alkyne from the source bottle via a clean, dry syringe or cannula.
Final Seal & Storage: Reseal the Schlenk flask. For extra security, wrap the joint with Parafilm or PTFE tape. Weigh the flask again to determine the exact mass of the alkyne transferred. Wrap the flask in aluminum foil.
Storage: Store the sealed flask in a freezer at -20 °C. Before next use, allow the flask to warm completely to room temperature before opening to prevent condensation.
Protocol 2: Degassing a Reaction Mixture via Freeze-Pump-Thaw
This is the most effective method for removing dissolved gases, especially oxygen, from a liquid.[16][22][23]
Safety First: Inspect the Schlenk flask for any cracks or star-cracks. A damaged flask can implode under vacuum. Never fill the flask more than halfway.[22][23]
Freeze: Place your reaction mixture or solvent in the Schlenk flask. Close the stopcock. Immerse the bottom of the flask in a liquid nitrogen bath. Swirl the flask gently to freeze the contents into a solid layer on the walls, avoiding a solid plug at the bottom. Wait until the contents are completely frozen solid.[18][23]
Pump: With the flask still in the liquid nitrogen bath, connect it to a high-vacuum line and open the stopcock. The vacuum will remove the gases from the headspace above the frozen solid. Keep it under vacuum for 5-10 minutes.[18]
Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the contents to thaw completely at room temperature. A tepid water bath can be used, but do not heat aggressively.[22][23] You will see bubbles of dissolved gas escaping from the liquid as it thaws.
Repeat: Once the liquid is fully thawed, repeat the entire Freeze-Pump-Thaw cycle (steps 2-4) at least two more times for a total of three cycles.[18][22] After the final thaw, backfill the flask with your desired inert gas (Argon or Nitrogen). The solvent is now degassed and ready for use.
Freeze-Pump-Thaw. The Schlenk Line Survival Guide. [Link]
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. [Link]
Toward a mechanistic understanding of oxidative homocoupling: The Glaser–Hay reaction. ResearchGate. [Link]
Freeze-Pump-Thaw Degassing of Liquids. University of Washington, Department of Chemistry. [Link]
Video: Degassing Liquids with Freeze-Pump-Thaw Cycling. JoVE (Journal of Visualized Experiments). [Link]
Room-Temperature Cu(II) Radical-Triggered Alkyne C–H Activation. National Center for Biotechnology Information (PMC). [Link]
Copper-free Sonogashira coupling. The chemical reaction database. [Link]
How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]
How does Copper change the pKa of alkynes in water? American Chemical Society. [Link]
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ACS Publications. [Link]
The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K. ACS Publications. [Link]
Controlled Selectivity through Reversible Inhibition of the Catalyst: Stereodivergent Semihydrogenation of Alkynes. ACS Publications. [Link]
Handling air-sensitive reagents AL-134. Division of Research Safety, University of Illinois. [Link]
the manipulation of air.sensitive compounds. ResearchGate. [Link]
High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. eScholarship, University of California. [Link]
Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)borate. MDPI. [Link]
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. [Link]
Alkyne Derivatives of SARS-CoV-2 Main Protease Inhibitors Including Nirmatrelvir Inhibit by Reacting Covalently with the Nucleophilic Cysteine. National Center for Biotechnology Information (PMC). [Link]
Copper-Catalyzed Hydroalkylation of Terminal Alkynes. Organic Chemistry Portal. [Link]
Copper(I) Alkyne and Alkynide Complexes. ResearchGate. [Link]
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K. National Center for Biotechnology Information (PMC). [Link]
Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. MDPI. [Link]
Capture of mechanically interlocked molecules by rhodium-mediated terminal alkyne dimerisation. National Center for Biotechnology Information (PMC). [Link]
Catalytic Alkyne Dimerization without Noble Metals. ACS Publications. [Link]
Dimerization of terminal alkynes promoted by a heterobimetallic Zr/Co complex. Dalton Transactions (RSC Publishing). [Link]
Most Read – Chemical Science Blog. Royal Society of Chemistry. [Link]
Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. ACS Publications. [Link]
9.2 Preparation of Alkynes: Elimination Reactions of Dihalides – Organic Chemistry. OpenStax. [Link]
Synthesis of Terminal Alkynes/Diynes through Deprotection of Acetone Protected Alkynes under Mild Conditions. ResearchGate. [Link]
Comparative Mass Spectrometry Guide: Fragmentation of Propargyl-Substituted Piperidines
Executive Summary Propargyl-substituted piperidines represent a critical structural motif in medicinal chemistry, particularly in the design of Monoamine Oxidase (MAO) inhibitors (e.g., pargyline analogs) and as "clickab...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Propargyl-substituted piperidines represent a critical structural motif in medicinal chemistry, particularly in the design of Monoamine Oxidase (MAO) inhibitors (e.g., pargyline analogs) and as "clickable" metabolic probes. Their analysis requires a distinct approach compared to their alkyl or allyl counterparts due to the unique electronic properties of the acetylenic moiety.
This guide provides a comparative analysis of the mass spectrometric (MS) behavior of N-propargylpiperidines versus N-allyl and N-alkyl analogs. It details the fragmentation mechanisms under Electron Ionization (EI) and Electrospray Ionization (ESI), offering a self-validating protocol for structural elucidation.
Mechanistic Comparison: Propargyl vs. Allyl vs. Alkyl[1][2]
The "performance" of a mass spectrometric assay for these compounds is defined by specificity (unique fragment ions) and stability (molecular ion intensity).
Electron Ionization (EI) – The Hard Ionization Pathway
In EI (70 eV), the ionization is driven by the removal of a lone-pair electron from the nitrogen, forming a radical cation
.
Pathway A: Ring
-Cleavage (Dominant)
The radical cation triggers cleavage of the C-C bond adjacent to the nitrogen within the piperidine ring. This is the standard amine fragmentation, often leading to the loss of a hydrogen atom () or ring opening.
Pathway B: Substituent Loss (Diagnostic)
This is where the propargyl group distinguishes itself.
Propargyl (
): The loss of the propargyl radical (, 39 Da) is less favorable than the loss of an allyl radical due to the instability of the -hybridized radical. However, the formation of the propargyl cation ( 39) is a high-energy diagnostic fragment often seen in the low-mass region.
Allyl (
): Readily loses the allyl radical () to form a stable iminium ion. It also generates a strong allyl cation ( 41) .
Electrospray Ionization (ESI) – The Soft Ionization Pathway
Propargyl Stability: The triple bond is more rigid and electron-withdrawing than the double bond in allyl systems. Under CID, N-propargylpiperidines often show a higher survival yield of the precursor ion compared to N-allyl analogs, which are more prone to inductive cleavage and rearrangement.
Neutral Loss: A characteristic pathway for tertiary amines in ESI is the neutral loss of the N-substituent as a hydrocarbon.
Propargyl: Loss of propyne (
, 40 Da) or propargyl radical (depending on charge state).
Allyl: Loss of propene (
, 42 Da).
Comparative Data Summary
Feature
N-Propargylpiperidine
N-Allylpiperidine
N-Methylpiperidine
Molecular Weight
(e.g., 123 for unsubstituted)
Diagnostic EI Ion
39 ()
41 ()
15 ()
Base Peak (EI)
Typically 84 (Ring)
Typically 84 (Ring)
98 ()
Neutral Loss (ESI)
40 Da (Propyne)
42 Da (Propene)
16 Da (Methane - rare)
Spectral Specificity
High (Unique 39/78 pattern)
Medium (Common hydrocarbon interference)
Low
Visualization of Fragmentation Pathways[1][4][6][7]
EI Fragmentation Mechanism (N-Propargylpiperidine)
This diagram illustrates the competition between ring
-cleavage and substituent cleavage.
Figure 1: Electron Ionization (EI) fragmentation tree showing the divergence between ring stabilization and substituent loss.
ESI-CID Fragmentation Mechanism
This diagram details the collision-induced dissociation pathway for the protonated species.
Figure 2: ESI-CID pathway highlighting the diagnostic neutral loss of propyne.
Experimental Protocol: Self-Validating Analysis
To ensure data integrity and reproducibility, follow this standardized workflow. This protocol is designed to differentiate propargyl derivatives from isobaric impurities.
Sample Preparation
Stock Solution: Dissolve 1 mg of the propargyl-piperidine derivative in 1 mL of methanol (HPLC grade).
Working Standard: Dilute to 10 µg/mL in 0.1% Formic Acid/Water (50:50 v/v) for ESI or Ethyl Acetate for EI.
Blank Preparation: Prepare a solvent blank identical to the working standard but without the analyte.
39 to the molecular ion must be consistent (>5% relative abundance).
Failure Mode: If
41 is observed at >10% abundance, suspect allyl contamination or reduction of the triple bond.
LC-MS/MS (ESI) Parameters
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Gradient: 5% B to 95% B over 10 mins.
Ionization: ESI Positive Mode (
kV).
Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture the full fragmentation profile.
Validation Check:
Criterion: Monitor the Neutral Loss of 40 Da (
).
Specificity: This transition is highly specific to N-propargyl amines.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text on amine
-cleavage mechanisms).
Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience.
Kalgutkar, A. S., et al. (2005). "Metabolic Activation of the Propargyl Amine Moiety." Drug Metabolism Reviews. (Discusses the stability and reactivity of propargyl groups in drug metabolism).
Cai, Z., et al. (2006). "Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues." TSI Journals. (Provides comparative ESI fragmentation logic for N-substituted heterocycles).
Balsa, L. M., et al. (2020). "Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues." Journal of Medicinal Chemistry. (Specific application of propargyl piperidines in MAO inhibition and their characterization).
A Senior Application Scientist's Guide to the Comparative Reactivity of 4-Propargyl and 4-Allyl Piperidin-4-ol Derivatives
For researchers, medicinal chemists, and professionals in drug development, the piperidine scaffold is a cornerstone of molecular design, appearing in a vast array of pharmaceuticals.[1] The introduction of reactive hand...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the piperidine scaffold is a cornerstone of molecular design, appearing in a vast array of pharmaceuticals.[1] The introduction of reactive handles, such as allyl and propargyl groups, at the 4-position of a piperidin-4-ol framework opens up a world of possibilities for further functionalization and the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of 4-propargyl- and 4-allyl piperidin-4-ol derivatives, supported by experimental insights and detailed protocols. Our focus is on providing a practical understanding of the chemical behavior of these two valuable synthetic intermediates.
Foundational Concepts: Electronic and Steric Profiles
The differential reactivity of the allyl (C=C) and propargyl (C≡C) groups is rooted in their fundamental electronic and steric properties. The sp²-hybridized carbons of the alkene in the 4-allyl derivative have a bond angle of approximately 120°, while the sp-hybridized carbons of the alkyne in the 4-propargyl analog have a linear geometry (180°). This seemingly subtle difference has profound implications for how these molecules interact with reagents.
Alkynes, with their two π-bonds, possess a higher electron density than alkenes, which have only one.[2] However, the electrons in the alkyne's π-bonds are held more tightly to the carbon nuclei due to the greater s-character of the sp-hybridized orbitals. This can make alkynes less nucleophilic than alkenes in certain reactions.[3]
Comparative Reactivity in Key Transformations
Here, we explore the comparative reactivity of N-protected 4-allyl- and 4-propargyl piperidin-4-ol in three classes of fundamentally important organic reactions: electrophilic additions, palladium-catalyzed cross-coupling reactions, and cycloaddition reactions.
Electrophilic Additions: A Tale of Two Intermediates
Electrophilic additions are a cornerstone of alkene and alkyne chemistry. The general observation is that alkenes often react faster than alkynes with electrophiles like halogens or protic acids. This is primarily attributed to the greater stability of the resulting carbocation intermediate.[4]
In the case of our piperidin-4-ol derivatives, the addition of an electrophile (E⁺) to the 4-allyl group proceeds through a more stable secondary carbocation. In contrast, the addition to the 4-propargyl group would generate a less stable vinylic carbocation.
Below is a summary of expected outcomes for electrophilic halogenation:
This protocol is designed to qualitatively and quantitatively compare the reactivity of the two derivatives towards an electrophilic bromine source.
Materials:
N-Boc-4-allyl-piperidin-4-ol
N-Boc-4-propargyl-piperidin-4-ol
N-Bromosuccinimide (NBS)
Acetonitrile (anhydrous)
Deionized water
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Standard laboratory glassware and magnetic stirrer
Procedure:
Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars, dissolve N-Boc-4-allyl-piperidin-4-ol (1.0 eq) and N-Boc-4-propargyl-piperidin-4-ol (1.0 eq) in a 10:1 mixture of acetonitrile and water.
Initiation: To each flask, add N-Bromosuccinimide (1.05 eq) in one portion at room temperature.
Monitoring: Monitor the progress of both reactions simultaneously by TLC at regular intervals (e.g., every 15 minutes). Use a suitable eluent system (e.g., 30% ethyl acetate in hexanes) to separate the starting material from the product.
Analysis: Compare the rate of disappearance of the starting material spots on the TLC plates. It is expected that the 4-allyl derivative will react significantly faster. For a quantitative comparison, aliquots can be taken at specific time points, quenched, and analyzed by ¹H NMR or LC-MS.
Mechanistic Rationale for Electrophilic Addition
The differing reactivity stems from the stability of the intermediate carbocations. The attack of the π-bond of the allyl group on the electrophile leads to a more stable secondary carbocation, which is then trapped by a nucleophile. In contrast, the attack of the alkyne's π-bond results in a less stable vinylic carbocation, leading to a higher activation energy for the reaction.
Caption: Comparative pathways for electrophilic addition.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation.[5] Both allyl and propargyl groups can participate in these reactions, but often under different conditions and with different outcomes. Propargyl alcohols and their derivatives are particularly versatile in this regard.[6]
A common and highly useful transformation is the Sonogashira coupling, which is specific to terminal alkynes. The 4-propargyl derivative is an ideal substrate for this reaction, allowing for the direct coupling of an aryl or vinyl halide to the terminal carbon of the alkyne. The 4-allyl derivative, on the other hand, would require a different type of cross-coupling reaction, such as a Heck reaction.
This protocol outlines a Sonogashira coupling for the propargyl derivative. A parallel Heck reaction could be set up for the allyl derivative for a comparative study.
Standard Schlenk line and inert atmosphere techniques
Procedure:
Reaction Setup: To a Schlenk flask under an argon atmosphere, add N-Boc-4-propargyl-piperidin-4-ol (1.0 eq), iodobenzene (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
Solvent and Base: Add anhydrous THF followed by distilled triethylamine.
Reaction: Stir the mixture at room temperature and monitor by TLC. The reaction is typically complete within 2-4 hours.
Workup: Upon completion, filter the reaction mixture through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for Sonogashira coupling.
Cycloaddition Reactions: Exploring Different Pathways
Cycloaddition reactions offer a powerful means to construct cyclic systems. The 4-allyl and 4-propargyl derivatives are expected to exhibit distinct reactivity in these transformations.
The 4-allyl derivative, being an alkene, can act as a dienophile in a [4+2] Diels-Alder cycloaddition.[7] Its reactivity will be influenced by the electron-donating nature of the piperidin-4-ol moiety.
The 4-propargyl derivative, with its alkyne functionality, can participate in 1,3-dipolar cycloadditions. A particularly useful example is the Huisgen 1,3-dipolar cycloaddition with an azide to form a triazole ring, a reaction often referred to as "click chemistry".[8][9]
Reaction
Substrate
Reagent
Expected Product
Diels-Alder
4-Allyl-N-Boc-piperidin-4-ol
Cyclopentadiene
Fused cyclohexene derivative
1,3-Dipolar Cycloaddition
4-Propargyl-N-Boc-piperidin-4-ol
Benzyl azide
1,2,3-Triazole derivative
Experimental Protocol: 1,3-Dipolar Cycloaddition of 4-Propargyl-N-Boc-piperidin-4-ol
This protocol describes a copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Materials:
N-Boc-4-propargyl-piperidin-4-ol
Benzyl azide
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Sodium ascorbate
tert-Butanol and water (1:1 mixture)
Standard laboratory glassware
Procedure:
Reaction Setup: In a round-bottom flask, dissolve N-Boc-4-propargyl-piperidin-4-ol (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water and a solution of CuSO₄·5H₂O (0.1 eq) in water.
Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within a few hours, as indicated by TLC.
Workup: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography.
Mechanistic Considerations in Cycloadditions
The Diels-Alder reaction of the 4-allyl derivative is a concerted pericyclic reaction. The stereochemistry of the product is determined by the endo rule, which favors the transition state where the electron-withdrawing groups of the dienophile are oriented towards the diene.[10]
The copper-catalyzed 1,3-dipolar cycloaddition of the 4-propargyl derivative proceeds through a stepwise mechanism involving a copper acetylide intermediate. This catalytic cycle allows the reaction to proceed under mild conditions with high regioselectivity.[11]
Caption: Contrasting mechanisms of cycloaddition reactions.
Synthesis of Starting Materials
The reliable synthesis of the N-protected 4-allyl- and 4-propargyl-piperidin-4-ol starting materials is crucial for any comparative study. A general and robust approach involves the use of a suitable N-protecting group, such as the tert-butoxycarbonyl (Boc) group, followed by the addition of the appropriate organometallic reagent to N-Boc-4-piperidone.
Experimental Protocol: Synthesis of N-Boc-4-allyl-piperidin-4-ol
Protection: Protect commercially available 4-hydroxypiperidine with di-tert-butyl dicarbonate to afford N-Boc-4-hydroxypiperidine.[12][13]
Oxidation: Oxidize N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone using a mild oxidizing agent such as Dess-Martin periodinane.[12]
Allylation: React N-Boc-4-piperidone with allylmagnesium bromide in an anhydrous ether solvent at 0 °C to afford the desired N-Boc-4-allyl-piperidin-4-ol.
A similar procedure can be followed for the synthesis of N-Boc-4-propargyl-piperidin-4-ol using propargylmagnesium bromide.
Conclusion and Future Outlook
The 4-allyl- and 4-propargyl-piperidin-4-ol derivatives, while structurally similar, exhibit distinct and complementary reactivity profiles. The 4-allyl derivative is generally more reactive in electrophilic additions, while the 4-propargyl derivative offers unique opportunities for transformations such as the Sonogashira coupling and 1,3-dipolar cycloadditions.
Understanding these differences is paramount for the strategic design of synthetic routes in drug discovery and development. The choice between an allyl and a propargyl handle will depend on the desired subsequent transformations and the overall synthetic strategy. This guide provides a foundational framework and practical protocols for researchers to explore and exploit the rich chemistry of these valuable building blocks.
References
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry, 48(22), 4155-4156. [Link]
Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Angewandte Chemie International Edition, 44(29), 4442-4489. [Link]
Dalton Transactions. (2015). Allylic alcohols as synthetic enolate equivalents: Isomerisation and tandem reactions catalysed by transition metal complexes. [Link]
Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]
RSC Publishing. (2020). Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. [Link]
International Journal of Research in Pharmacy and Chemistry. (2012). A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. N-Boc-4-Hydroxypiperidine: A Versatile Building Block for Peptide Synthesis and Pharmaceutical Intermediates. [Link]
Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]
Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
MacMillan Group, Princeton University. New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. [Link]
Validation of biological activity in triazole-derivatized piperidine analogs
Executive Summary: The Scaffold Advantage In the landscape of heterocyclic drug design, the fusion of 1,2,3-triazole and piperidine moieties represents a "privileged scaffold" strategy. This guide validates the biologica...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold Advantage
In the landscape of heterocyclic drug design, the fusion of 1,2,3-triazole and piperidine moieties represents a "privileged scaffold" strategy. This guide validates the biological activity of these analogs, contrasting them against clinical standards.
The triazole ring acts not merely as a bioisostere of amide bonds but as a robust pharmacophore that enhances metabolic stability and hydrogen bonding potential. When tethered to a piperidine ring—which often dictates solubility and pharmacokinetic profile—the resulting hybrid exhibits dual-site binding capabilities. This guide provides the experimental frameworks required to validate these compounds as potent antifungal (CYP51 inhibitors) and anticancer (tubulin/kinase inhibitors) agents.
Comparative Performance Analysis
The following data synthesizes performance metrics from recent high-impact studies, objectively comparing triazole-piperidine hybrids against FDA-approved standards.
Antifungal Potency (Target: CYP51)
Triazole-piperidine analogs are designed to overcome resistance mechanisms common in Candida and Aspergillus strains. The piperidine side chain often targets the hydrophobic access channel of the lanosterol 14α-demethylase (CYP51) enzyme, a distinct advantage over the rigid structure of Fluconazole.
Table 1: Comparative MIC Values (µg/mL) against Pathogenic Fungi
Compound Class
C. albicans (Sensitive)
C. albicans (Resistant)
A. fumigatus
Mechanism Note
Fluconazole (Std)
0.25 - 1.0
> 64.0
> 64.0 (Inactive)
Competitive CYP51 inhibition; efflux prone.
Voriconazole (Std)
0.03
0.50
0.25 - 0.50
Broader spectrum; toxicity concerns.
Analog 8d (Hybrid)
0.125
4.0
16.0
Piperidine moiety enhances binding in non-catalytic pockets.
Analog 1i (Hybrid)
0.062
8.0
8.0
4x potency of Fluconazole in sensitive strains.
Data Source Synthesis: Aggregated from comparative studies on 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols [1, 2].
In oncology, these hybrids often function as multi-target agents (e.g., EGFR kinase inhibition combined with tubulin polymerization inhibition).
Table 2: IC50 Cytotoxicity Values (µM) on Human Cancer Cell Lines
Compound
A549 (Lung)
MCF-7 (Breast)
HeLa (Cervical)
Selectivity Index (SI)*
Doxorubicin (Std)
1.98
0.14
0.50
Low (< 5)
5-Fluorouracil (Std)
7.24
5.0
8.2
Moderate
Compound 16a
1.87
2.10
3.5
High (> 10)
Compound 13ad'
0.63
1.2
0.9
High (Apoptosis Inducer)
*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher is better.
Data Source Synthesis: Based on MTT assays of spirooxindole-derived morpholine/piperidine-fused triazoles [3, 4].
Mechanistic Validation & Logic
To establish trustworthiness in your data, you must validate the mechanism of action. Mere cell death is insufficient; you must prove how the molecule works.
Antifungal Mechanism: CYP51 Inhibition Pathway
The following diagram illustrates the validated pathway for triazole-piperidine antifungals. The critical validation step is distinguishing between membrane disruption (non-specific toxicity) and enzymatic inhibition (specific efficacy).
Figure 1: Mechanistic pathway of CYP51 inhibition.[1] The triazole ring coordinates with the heme iron, while the piperidine tail occupies the hydrophobic access channel, enhancing specificity.
Experimental Protocols (Self-Validating Systems)
Scientific integrity requires protocols that include internal checks. The following methodologies are optimized for triazole-piperidine validation.
Objective: Determine Minimum Inhibitory Concentration (MIC).
Causality: We use RPMI 1640 medium because it mimics physiological pH and glucose levels, ensuring observed activity is drug-mediated, not environmental.
Inoculum Preparation:
Cultivate C. albicans (ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.
Suspend colonies in sterile saline (0.85%) to reach 0.5 McFarland standard (
CFU/mL).
Validation Step: Verify density via optical density (OD) at 530 nm.
Dilution Series:
Dissolve Analog (e.g., 10 mg) in DMSO (Stock A).
Dilute Stock A 1:100 in RPMI 1640 (buffered with MOPS, pH 7.0).
Perform serial 2-fold dilutions in 96-well plates (Final range: 64 µg/mL to 0.125 µg/mL).
Control 2: DMSO solvent control (Must show <5% inhibition).
Control 3: Growth control (Media + Fungi only).
Incubation & Readout:
Add 100 µL inoculum to wells. Incubate at 35°C for 24-48h.
Endpoint: MIC is the lowest concentration showing 100% visual inhibition (optically clear).
Confirmation: Add 20 µL resazurin dye; color change (blue to pink) indicates viable metabolic activity.
Protocol B: MTT Cell Viability Assay (Anticancer)
Objective: Determine IC50 values against tumor cell lines.
Causality: The piperidine ring can induce lysosomal trapping; thus, time-dependent assays (24h vs 48h) are crucial to distinguish acute toxicity from programmed cell death.
Seeding:
Seed A549 cells (
cells/well) in 96-well plates with DMEM + 10% FBS.
Add Triazole-Piperidine analogs at concentrations 0.1 – 100 µM.
Self-Validating Check: Run parallel wells with normal fibroblast cells (e.g., NIH/3T3) to calculate Selectivity Index (SI).
Development:
After 48h, add 20 µL MTT (5 mg/mL). Incubate 4h.
Aspirate media; dissolve formazan crystals in 150 µL DMSO.
Analysis:
Measure Absorbance at 570 nm.
Calculate % Viability =
.
Derive IC50 using non-linear regression (GraphPad Prism).
Validation Workflow Pipeline
This diagram outlines the logical flow from synthesis to lead candidate selection, ensuring no step is skipped in the validation process.
Figure 2: Strategic workflow for validating triazole-piperidine candidates. Note the "SAR Loop" which requires iterative synthesis if initial screening fails.
References
Zhang, S. et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. National Institutes of Health (PMC). Link
Zhou, C.H. et al. (2016). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. PMC. Link
Srinivas, K. et al. (2020).[3] 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments. Frontiers in Chemistry. Link
Kumar, S. et al. (2023). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives. MDPI Molecules. Link
BenchChem Protocols. (2025). Protocols for the Synthesis and Evaluation of 1,2,4-Triazole Derivatives. BenchChem. Link
4-(Prop-2-yn-1-yl)piperidin-4-ol hydrochloride: Proper Disposal & Handling Guide
Part 1: Executive Summary & Immediate Directive Do not dispose of this compound down the drain. While 4-(Prop-2-yn-1-yl)piperidin-4-ol hydrochloride is a water-soluble salt, its terminal alkyne moiety presents a latent e...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Immediate Directive
Do not dispose of this compound down the drain.
While 4-(Prop-2-yn-1-yl)piperidin-4-ol hydrochloride is a water-soluble salt, its terminal alkyne moiety presents a latent explosion hazard if introduced into plumbing systems containing copper, brass, or silver (formation of metal acetylides).
Segregation: Keep separate from strong oxidizers and heavy metal salts.
RCRA Status: Non-listed (unless mixed with listed solvents), but treat as Hazardous Chemical Waste.
Part 2: Chemical Profile & Hazard Assessment[1]
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), we must understand the causality of the hazards. This compound combines a piperidine core (base/irritant) with a propargyl group (reactive alkyne) in a hydrochloride salt form.
Physicochemical Data Table
Property
Description
Operational Implication
Chemical Structure
Piperidine ring with 4-OH and 4-propargyl groups; HCl salt.
Water soluble; potential for dust generation.
Functional Groups
Secondary Amine (masked as salt), Terminal Alkyne.
Alkyne: Reacts with Cu/Ag to form explosive acetylides. Amine: Potential skin/eye irritant.[1][2][3][4][5][6]
Physical State
White to off-white solid (crystalline powder).
Inhalation hazard (dust).[2][5][6] Use Local Exhaust Ventilation (LEV).
Acidity (pH)
Acidic in aqueous solution (HCl salt).
Corrosive to mucous membranes; incompatible with strong bases.
Stability
Stable under standard conditions.[1][3][7] Hygroscopic.
Store in desiccated, tightly sealed containers.
Critical Safety Mechanism: The Acetylide Threat
As a Senior Scientist, I cannot overstate the risk of the terminal alkyne (prop-2-yn-1-yl group).
The Mechanism: Terminal alkynes react with coinage metals (Copper, Silver) in basic or neutral aqueous conditions to form metal acetylides (e.g., Copper(I) acetylide).
The Risk: These acetylides are shock-sensitive primary explosives.
The Protocol:NEVER dispose of this compound via sink drains. Laboratory plumbing often contains copper fittings or brass traps. Accumulation of acetylides in P-traps has caused plumbing explosions in historical laboratory incidents.
Part 3: Step-by-Step Disposal Workflow
This protocol is designed as a self-validating system. By following the segregation steps, you automatically mitigate the chemical incompatibility risks.
A. Solid Waste Disposal (Preferred)
For expired solids, reaction byproducts, or contaminated PPE.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
Segregation: Ensure no heavy metal salts (Silver Nitrate, Copper Sulfate) are placed in the same container.
Final Disposition: Seal container and transfer to EHS for High-Temperature Incineration .
B. Liquid Waste / Mother Liquor Disposal
For reaction mixtures or dissolved samples.
Characterize the Solvent:
Scenario A (Organic Solvent): If dissolved in DCM, Methanol, or Ethyl Acetate.
Scenario B (Aqueous): If dissolved in water/buffer.
Neutralization (Aqueous Only):
If the solution is highly acidic due to the HCl salt, adjust pH to 6–8 using Sodium Bicarbonate (
) before adding to the waste container.
Warning: Do not over-basify (pH > 10) in the presence of metals.
Waste Stream Selection:
Do not pour into the "Aqueous Metals" waste stream.
Pour into "Organic Waste - Non-Halogenated" (or Halogenated if DCM is present). Even if aqueous, this compound should go to incineration, not wastewater treatment.
Compatibility Check: Ensure the waste container does not contain Azides (risk of azido-alkyne click reaction generating heat/pressure) or Oxidizers.
C. Visual Decision Tree (DOT Diagram)
Figure 1: Decision logic for the safe disposal of propargyl-piperidine salts, emphasizing the prohibition of drain disposal.
Part 4: Emergency Procedures (Spill Response)
In the event of a spill, rapid containment prevents the spread of the hydrochloride salt dust.
PPE Required: Nitrile gloves, safety goggles, and an N95 (or P100) particulate respirator.
Dry Spill:
Do not dry sweep (creates dust).
Cover with a wet paper towel or absorbent pad to dampen.
Scoop into a plastic bag.
Wipe surface with water, then isopropyl alcohol.
Wet Spill:
Absorb with vermiculite or polypropylene pads.
Do not use clay-based absorbents if the spill is highly concentrated and acidic (potential heat generation), though generally acceptable for small amounts.
Decontamination: Wash the area with a mild soap solution.
Part 5: Regulatory & Compliance Framework
Adherence to these regulations ensures legal compliance and environmental stewardship.
US EPA (RCRA): While not explicitly P-listed or U-listed, the generator must determine if the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity (40 CFR § 262.11).
Determination: Classify as Non-RCRA Regulated Chemical Waste unless mixed with listed solvents. However, due to the alkyne, "Reactivity" (D003) is a theoretical concern if mixed with initiators, but standard handling places it in the Incineration stream.
DEA (Drug Enforcement Administration): 4-substituted piperidines are often structural precursors to opioids (fentanyl analogues).
Action: Maintain strict inventory logs. While this specific propargyl derivative may not be a List I chemical, it is a "chemical of concern." Ensure chain-of-custody documentation during disposal to prove destruction and prevent diversion.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Standard for chemical segregation and alkyne safety).
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). (Waste classification standards).[3][4][8]
PubChem. (2023). Compound Summary: Piperidin-4-ol.[1][2][4][9] National Library of Medicine. (Structural basis for hazard assessment).
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3][5]